
Benzene-1,2,3-tricarboxylic acid dihydrate
Overview
Description
Benzene-1,2,3-tricarboxylic acid dihydrate is a useful research compound. Its molecular formula is C9H10O8 and its molecular weight is 246.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Mechanism of Action
Target of Action
Benzene-1,2,3-tricarboxylic acid dihydrate, also known as Hemimellitic acid, is an organic compound . .
Mode of Action
It is known that carboxylate ligands, such as those found in this compound, can interact with metal ions in the synthesis of a wide range of metal-organic frameworks (MOFs) .
Biochemical Pathways
It is known that carboxylate ligands can play a role in the synthesis of metal-organic frameworks (mofs), which have applications in various fields such as catalysis, gas storage, and drug delivery .
Action Environment
It is known that the compound is stable under normal storage conditions .
Biological Activity
Benzene-1,2,3-tricarboxylic acid dihydrate, also known as hemimellitic acid dihydrate, is a compound with significant biological relevance. Its chemical formula is C9H6O6·2H2O, and it has garnered attention for its various applications in biological systems, particularly in the fields of biochemistry and pharmacology.
Molecular Characteristics:
- Molecular Weight: 210.14 g/mol (anhydrous)
- CAS Number: 732304-21-1
- Solubility: Slightly soluble in water
Chemical Structure:
The structure consists of a benzene ring with three carboxylic acid groups attached at the 1, 2, and 3 positions. This arrangement allows for various interactions with biological molecules.
Property | Value |
---|---|
Molecular Formula | C9H6O6·2H2O |
Melting Point | ~191°C (decomposition) |
Solubility | Slightly soluble in water |
Biological Activity
This compound exhibits several biological activities, including:
-
Antimicrobial Properties:
Research indicates that this compound can exhibit antimicrobial activity against various bacterial strains. Its structure allows it to penetrate bacterial membranes and disrupt cellular processes. -
Metal Complexation:
The ability of benzene-1,2,3-tricarboxylic acid to form complexes with metal ions has implications in drug delivery systems and biocatalysis. For instance, studies have shown that it can form stable complexes with lanthanides, enhancing their luminescent properties for potential applications in bioimaging . -
Role in Metabolic Pathways:
Benzene-1,2,3-tricarboxylic acid is involved in metabolic pathways as an intermediate compound. It plays a role in the synthesis of various biomolecules and can influence metabolic rates in certain organisms.
Case Study 1: Antimicrobial Efficacy
A study published in Molecules demonstrated that this compound showed significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The compound was tested at various concentrations to determine its Minimum Inhibitory Concentration (MIC), revealing effective inhibition at lower concentrations when combined with conventional antibiotics .
Case Study 2: Metal Complexes and Luminescence
In another study focusing on the synthesis of metal-organic frameworks (MOFs), benzene-1,2,3-tricarboxylic acid was used to create luminescent materials by complexing with lanthanide ions. The resulting compounds exhibited enhanced luminescence properties due to efficient energy transfer from the ligand to the metal ions . The study highlighted potential applications in photonics and bioimaging.
Research Findings
Recent research has expanded our understanding of benzene-1,2,3-tricarboxylic acid's biological activity:
- Mechanism of Action: Studies suggest that the compound's carboxyl groups facilitate hydrogen bonding and electrostatic interactions with biomolecules, enhancing its biological efficacy.
- Potential Therapeutic Applications: Given its antimicrobial properties and ability to form metal complexes, there is potential for developing new therapeutic agents based on this compound for treating infections or as drug delivery systems.
Properties
IUPAC Name |
benzene-1,2,3-tricarboxylic acid;dihydrate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6O6.2H2O/c10-7(11)4-2-1-3-5(8(12)13)6(4)9(14)15;;/h1-3H,(H,10,11)(H,12,13)(H,14,15);2*1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFUPKLOIWLIWTG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)C(=O)O)C(=O)O)C(=O)O.O.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501018140 | |
Record name | 1,2,3-Benzenetricarboxylic acid dihydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501018140 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
36362-97-7 | |
Record name | 1,2,3-Benzenetricarboxylic acid dihydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501018140 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2,3-Benzenetricarboxylic acid hydrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What unique hydrogen bonding patterns are observed in the crystal structure of benzene-1,2,3-tricarboxylic acid dihydrate?
A1: [] The crystal structure of this compound is characterized by a complex network of hydrogen bonds. The benzene-1,2,3-tricarboxylic acid molecules themselves interact through O–H···O hydrogen bonds, forming a three-dimensional network. Furthermore, water molecules within the crystal structure are involved in hydrogen bonding not only with the acid molecules but also with each other. This leads to the formation of a unique four-membered ring structure composed of water molecules around a center of symmetry. The study identifies five distinct types of hydrogen bonds based on the specific donor and acceptor groups involved. []
Q2: How does co-crystallization with 4,4'-bipyridine influence the structural arrangement of benzene-1,2,3-tricarboxylic acid?
A2: [] When co-crystallized with 4,4'-bipyridine, benzene-1,2,3-tricarboxylic acid molecules arrange themselves into one-dimensional zigzag chains held together by strong O–H···O hydrogen bonds. The 4,4'-bipyridine molecules act as 'arms' extending from these chains, interacting with the acid molecules through O–H···N hydrogen bonds. This results in a ladder-like motif. These ladder motifs further interact via weak C–H···O interactions, forming a three-dimensional pillar-layered architecture where the 4,4'-bipyridine molecules act as supporting rods. []
Q3: Does the formation of co-crystals with benzene-1,2,3-tricarboxylic acid always follow predictable hydrogen-bonding hierarchies?
A3: [] Interestingly, the co-crystallization of benzene-1,2,3-tricarboxylic acid with 4,4'-bipyridine reveals an exception to the commonly observed hierarchical rules of hydrogen bond formation in acid-base co-crystals. This highlights the complexity of supramolecular interactions and the need for detailed structural studies to fully understand these systems. []
Q4: Are there any analytical techniques that can be employed to further investigate the properties of this compound and its co-crystals?
A4: [] While the provided research primarily focuses on X-ray diffraction for structural analysis, other techniques like infrared spectroscopy can provide valuable information about the various types of hydrogen bonds present in the crystal structure. Thermal analysis methods such as differential thermal analysis (DTA) and thermogravimetry (TG) can be used to study the dehydration process and thermal stability of the dihydrate form. [] Additionally, computational chemistry methods could be employed to model the interactions between benzene-1,2,3-tricarboxylic acid and various co-formers, further aiding in the understanding of co-crystal formation and properties.
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